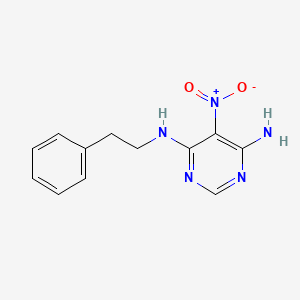
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine is an organic compound with the molecular formula C12H14N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and a phenylethyl group at the N-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
This compound is a structural analog of antiviral compounds , suggesting that it may interact with viral proteins or host factors involved in viral replication.
Mode of Action
Given its structural similarity to antiviral compounds , it may interfere with viral replication processes The compound could potentially inhibit the function of viral proteins or disrupt the interaction between viral and host proteins
Biochemical Pathways
As an analog of antiviral compounds , it might affect pathways related to viral replication. This could include the inhibition of viral RNA synthesis, protein translation, or assembly and release of viral particles. More research is needed to confirm these hypotheses and identify the specific biochemical pathways involved.
Result of Action
Given its potential antiviral activity , it may lead to a decrease in viral replication within host cells. This could result in a reduction of viral load and potentially alleviate symptoms in infected individuals. Further experimental studies are needed to confirm these effects.
生化学分析
Biochemical Properties
Pyrimidine derivatives are known to play significant roles in biological systems . They are involved in various biochemical reactions and can interact with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives followed by the introduction of the phenylethyl group. One common method involves the reaction of 5-nitropyrimidine-4,6-diamine with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Nitroso Derivatives: Formed by the oxidation of the nitro group.
Substituted Pyrimidines: Formed by the substitution of the phenylethyl group.
科学的研究の応用
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
類似化合物との比較
Similar Compounds
5-nitropyrimidine-4,6-diamine: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioavailable.
N-(2-phenylethyl)pyrimidine-4,6-diamine: Lacks the nitro group, which may reduce its reactivity and potential biological activity.
5-nitro-N-(2-methylphenyl)pyrimidine-4,6-diamine: Similar structure but with a methylphenyl group instead of phenylethyl, which may alter its chemical and biological properties.
Uniqueness
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine is unique due to the presence of both the nitro and phenylethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications and potential therapeutic uses.
特性
IUPAC Name |
5-nitro-4-N-(2-phenylethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c13-11-10(17(18)19)12(16-8-15-11)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARGSJQSRUOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
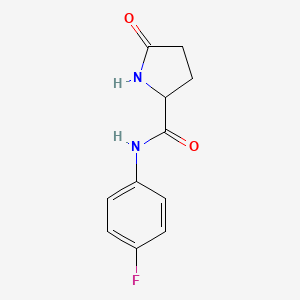
![1-(3-Chloro-4-methylbenzenesulfonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2775302.png)
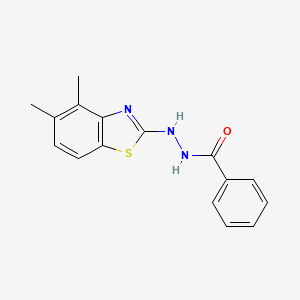
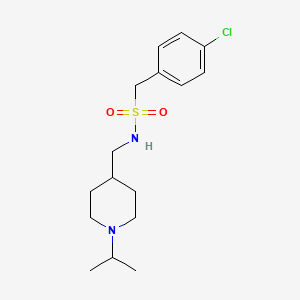

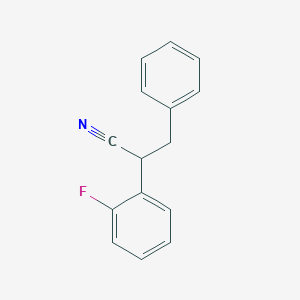
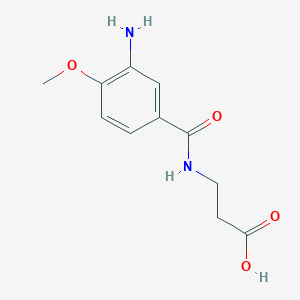
![(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione](/img/structure/B2775313.png)
![1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one](/img/structure/B2775315.png)
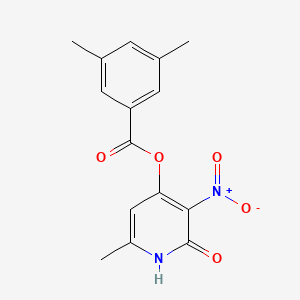
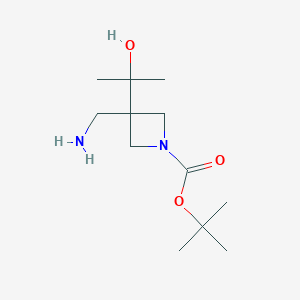

![4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2775320.png)
![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)
